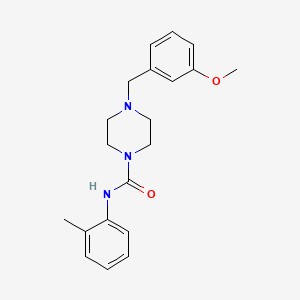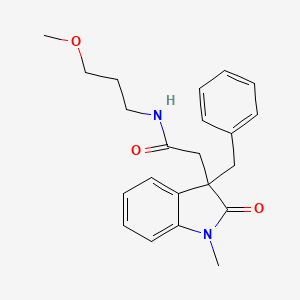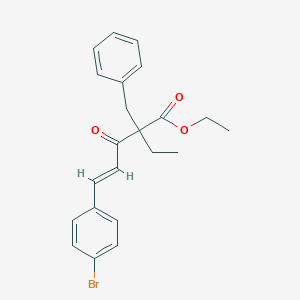![molecular formula C16H20N4O2 B5291524 3-(acetylamino)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]benzamide](/img/structure/B5291524.png)
3-(acetylamino)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(acetylamino)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]benzamide is a synthetic compound that has gained significant attention in the field of scientific research. It is commonly referred to as AMPB and is a derivative of benzamide. This compound has been studied for its potential therapeutic effects and has been found to have various biochemical and physiological effects.
作用機序
The mechanism of action of AMPB is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
AMPB has been found to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6). It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of certain proteins involved in cell proliferation.
実験室実験の利点と制限
The advantages of using AMPB in lab experiments include its potential therapeutic effects and its ability to inhibit the activity of certain enzymes and proteins. However, the limitations of using AMPB in lab experiments include the need for further research to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for the study of AMPB. One potential direction is the development of new therapeutic applications for AMPB, such as the treatment of other inflammatory diseases or the development of new cancer therapies. Another potential direction is the further study of the mechanism of action of AMPB, which could lead to the development of new drugs that target similar pathways in the body. Additionally, further research is needed to fully understand the potential side effects of AMPB and its safety profile.
合成法
The synthesis of 3-(acetylamino)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]benzamide involves the reaction of N-methyl-3-(1H-pyrazol-1-yl)propan-1-amine with acetic anhydride to form N-acetyl-N-methyl-3-(1H-pyrazol-1-yl)propan-1-amine. This intermediate is then reacted with 4-aminobenzoyl chloride to produce 3-(acetylamino)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]benzamide.
科学的研究の応用
The potential therapeutic effects of AMPB have been studied in various scientific research applications. It has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. AMPB has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.
特性
IUPAC Name |
3-acetamido-N-methyl-N-(3-pyrazol-1-ylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-13(21)18-15-7-3-6-14(12-15)16(22)19(2)9-5-11-20-10-4-8-17-20/h3-4,6-8,10,12H,5,9,11H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFRIJVJBWCFIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)N(C)CCCN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-fluorophenyl)-2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5291450.png)
![N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B5291454.png)
![2-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1-{[3-(2-fluorophenyl)-5-isoxazolyl]carbonyl}azepane](/img/structure/B5291461.png)
![N~2~-acetyl-N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-D-alaninamide](/img/structure/B5291480.png)

![4-(1H-imidazol-1-ylmethyl)-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5291504.png)
![[2-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)phenoxy]acetic acid](/img/structure/B5291506.png)
![N-[4-(acetylamino)phenyl]-4-(2-propyn-1-yloxy)benzamide](/img/structure/B5291510.png)

![2-[3-(2,7-diazaspiro[4.5]dec-7-yl)-3-oxopropyl]phenol](/img/structure/B5291515.png)



![4-(3,4-dimethoxybenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5291535.png)